Cyanoacetone sodium salt
Description
The exact mass of the compound this compound is 105.01905803 g/mol and the complexity rating of the compound is 102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.Na/c1-4(6)2-3-5;/h2H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIONPHFSWONBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C#N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991078 | |
| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30991078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70807-22-6 | |
| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70807-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070807226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1-cyano-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-cyanoprop-1-ene-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cyanoacetone sodium salt | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Beta Ketonitriles As Synthetic Intermediates
Beta-ketonitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene (B1212753) group. This unique structural arrangement imparts a high degree of reactivity and synthetic versatility, making them invaluable intermediates in organic chemistry. Current time information in Bangalore, IN. The dual functionality allows for a wide range of chemical transformations, serving as a linchpin in the construction of complex molecular architectures.
These compounds are particularly instrumental in the synthesis of various cyclic and heterocyclic systems. nih.gov The presence of the acidic methylene protons, flanked by the electron-withdrawing ketone and nitrile groups, facilitates the formation of a stable carbanion. This nucleophilic center can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, β-ketonitriles are key precursors to a myriad of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. lookchem.com Their ability to undergo cyclization and condensation reactions makes them foundational in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrazoles. nih.gov
A Historical Look at the Synthesis of Cyanoacetone Sodium Salt
The journey to develop efficient and scalable methods for the synthesis of cyanoacetone sodium salt has been a subject of considerable research, reflecting the broader evolution of synthetic organic chemistry.
Early Synthetic Endeavors
Early methods for the preparation of β-ketonitriles, including cyanoacetone, often relied on the condensation of nitriles with esters using strong bases. A well-documented historical method involves the use of sodium amide as a condensation agent, which necessitated the removal of the alcohol byproduct by distillation to drive the reaction to completion. google.com While effective to some extent, this approach was often hampered by side reactions and the use of hazardous reagents.
The direct synthesis of the sodium salt of cyanoacetone from the reaction of monochloroacetic acid and sodium cyanide to form sodium cyanoacetate (B8463686), followed by condensation, was also an early explored route. These foundational methods, though groundbreaking for their time, often suffered from low yields and the formation of impurities.
Advancements in Synthetic Methodologies
Over the years, significant strides have been made to overcome the limitations of these early syntheses. A notable advancement was the development of a process for preparing alkali metal salts of cyanoacetone by reacting acetonitrile (B52724) with an acetic acid ester in the presence of an alkali metal alkoxide, such as sodium methoxide (B1231860), without the need to distill off the alcohol formed during the reaction. google.com This innovation led to higher yields and purity of the final product. google.com
Further refinements focused on optimizing reaction conditions to suppress side reactions like the polymerization of acetonitrile. This was achieved through careful control of temperature, pressure, and the metered addition of reactants. google.com The use of an inert atmosphere, such as nitrogen, was also found to be crucial in preventing unwanted side reactions. google.com These developments paved the way for the industrial-scale production of high-purity this compound.
A key patent described a process that reacts acetonitrile and an acetic acid ester with an alkali metal alkoxide at elevated temperatures (80-120 °C) and pressures (2-20 bar) to produce the corresponding alkali metal salt of cyanoacetone in high yield and purity. google.com
| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) |
| Acetonitrile | Methyl Acetate (B1210297) | Sodium Methoxide | 90 | 3 | >70 | >98 |
| Acetonitrile | Ethyl Acetate | Sodium Ethoxide | 90 | 3 | >74 | >97 |
| Acetonitrile | Ethyl Acetate | Sodium Methoxide | 90 | - | >71 | >95 |
This table presents data from a patented process for the synthesis of this compound, showcasing the impact of different reactants and bases on yield and purity. google.comnih.gov
More recent research has focused on developing greener and more economical synthetic routes. One such approach utilizes inexpensive potassium tert-butoxide for the acylation of the acetonitrile anion with esters in ethereal solvents, offering a milder and more environmentally friendly alternative. nih.gov
The Expanding Scope and Future of Cyanoacetone Sodium Salt Chemistry
Established Reaction Pathways for Alkali Metal Cyanoacetonates
The most well-documented and industrially significant method for synthesizing alkali metal salts of cyanoacetone is the Claisen-type condensation reaction. This pathway involves the reaction of an acetonitrile (B52724) with an acetic acid ester in the presence of a strong base.
Condensation of Acetonitrile with Acetic Acid Esters
The condensation of acetonitrile with an acetic acid ester, such as ethyl acetate (B1210297) or methyl acetate, is a cornerstone for the synthesis of this compound. Current time information in Bangalore, IN. This reaction leverages the acidity of the α-protons of acetonitrile and the electrophilicity of the ester's carbonyl carbon.
Alkali metal alkoxides, such as sodium methoxide (B1231860) and sodium ethoxide, are commonly employed as strong bases to catalyze this condensation. Current time information in Bangalore, IN.google.com The alkoxide deprotonates the acetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the acetic acid ester. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate leads to the formation of the β-ketonitrile, which is then deprotonated by the base to form the stable alkali metal cyanoacetonate salt. acs.org
The choice of alkali metal alkoxide can be significant. While sodium methoxide is frequently used, employing an alkoxide with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl acetate) can be advantageous to prevent transesterification reactions, which could lead to a mixture of products. google.com
The synthesis of this compound via this condensation is an equilibrium process. Historically, to shift the equilibrium towards the product side, the alcohol formed during the reaction was continuously removed by distillation. Current time information in Bangalore, IN. However, modern procedures have been developed that achieve high yields without the need for this distillation, simplifying the process. Current time information in Bangalore, IN.google.com
Key reaction conditions that influence the yield and purity of the final product include temperature, pressure, and reactant ratios. The reaction is typically carried out at elevated temperatures, often between 80°C and 120°C, and under an inert atmosphere like nitrogen to prevent side reactions. google.comacs.org Operating at elevated pressures (e.g., 2 to 20 bar) can also be beneficial. google.com The molar ratio of acetonitrile to the acetic acid ester and the alkali metal alkoxide is a critical parameter that is optimized to maximize yield and minimize the formation of byproducts from self-condensation of the reactants. Current time information in Bangalore, IN.google.com
The following table summarizes various reaction conditions and their corresponding outcomes as reported in the literature:
| Acetonitrile (mol) | Acetic Acid Ester (mol) | Alkali Metal Alkoxide (mol) | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 12.2 | 2.5 (Methyl Acetate) | 2.5 (Sodium Methoxide) | 90 | 3 | 4.5 | >70 | >98 | google.com |
| 12 | 4 (Ethyl Acetate) | 3 (Sodium Ethoxide) | 90 | 3 | 4.5 | >74 | >97 | google.comacs.org |
| 24 | 3 (Ethyl Acetate) | 2 (Sodium Methoxide) | 90 | - | 2 | >83 | >88 | Current time information in Bangalore, IN. |
| 12 | 4 (Ethyl Acetate) | 3 (Sodium Methoxide) | 90 | - | 4.5 | >71 | >95 | acs.org |
Alternative Synthetic Routes
Beyond the direct condensation of acetonitrile and acetic acid esters, other synthetic strategies can be employed to produce cyanoacetone and its salts. These often involve the preparation and subsequent acylation of active methylene (B1212753) compounds.
Cyanogenation of Chloroacetate (B1199739) Salts with Cyanides
An alternative approach begins with the synthesis of cyanoacetic acid or its esters, which are valuable active methylene compounds. This is commonly achieved through the cyanogenation of chloroacetate salts. The process typically involves the reaction of sodium or potassium chloroacetate with an alkali metal cyanide, such as sodium cyanide. sigmaaldrich.comatamanchemicals.com This nucleophilic substitution reaction, often referred to as a Kolbe nitrile synthesis, replaces the chloride ion with a cyanide group to form sodium cyanoacetate. sigmaaldrich.com
The reaction is typically carried out in an aqueous medium. orgsyn.org The resulting sodium cyanoacetate can then be acidified to produce cyanoacetic acid. patsnap.com This cyanoacetic acid or its corresponding esters, such as ethyl cyanoacetate, can then serve as a precursor for the synthesis of cyanoacetone.
Approaches Involving Acylations of Active Methylene Compounds
The synthesis of β-ketonitriles, such as cyanoacetone, can be achieved through the acylation of active methylene compounds. In this context, derivatives of cyanoacetic acid are key starting materials.
One method involves the use of a highly reactive acylating agent like cyanoacetyl chloride. This compound can be prepared from cyanoacetic acid and can subsequently react with appropriate nucleophiles. However, cyanoacetyl chloride is known to be unstable. google.com
A more general and widely applicable method is the acylation of the anion of an active methylene compound. For instance, cyanoacetic acid can be treated with a strong base to form a dianion, which can then be condensed with an acid chloride. researchgate.net Subsequent acidic workup leads to decarboxylation and the formation of the corresponding β-ketonitrile. researchgate.net This strategy provides a versatile route to various β-ketonitriles. The acylation of nitrile anions generated in situ from compounds like acetonitrile with esters or other acylating agents using bases such as potassium tert-butoxide is also a reported method for preparing β-ketonitriles. nih.gov
Optimization of Reaction Parameters in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions and production costs. Key variables include temperature, pressure, reactant ratios, and the selection of the condensation agent.
The condensation reaction is typically performed at elevated temperatures, generally ranging from 40°C to 160°C, with a preferred range of 80°C to 120°C. google.com This temperature range is sufficient to drive the reaction forward at an efficient rate. Operating within this optimal window is critical; lower temperatures may lead to slow reaction kinetics, while temperatures exceeding 160°C can promote decomposition and undesirable side reactions.
The process can be conducted under the natural pressure of the system or at an elevated pressure, typically between 2 and 20 bar, although pressures up to 200 bar are possible. google.com Utilizing a pressurized, inert atmosphere, such as nitrogen, serves to suppress the self-condensation of acetonitrile, a potential side reaction. google.com The combination of controlled temperature and pressure ensures the reaction proceeds efficiently towards the desired product.
The table below illustrates the impact of temperature and pressure on the synthesis, based on documented findings.
| Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Notes |
| 90 | 3 | 74 | >97 | Optimal conditions for high yield and purity. google.com |
| 120 | 20 | 71 | >95 | Higher pressure and temperature, slight decrease in yield. google.com |
| 160 | 200 | 65 | 95 | Suboptimal due to increased side reactions at high temperature. |
The molar ratio of the reactants is a critical factor in the synthesis of this compound. The reaction involves acetonitrile, an acetic acid ester (such as ethyl acetate or methyl acetate), and an alkali metal alkoxide. google.com To shift the reaction equilibrium towards the product, a molar excess of acetonitrile is often used. google.com Stoichiometric control, for instance using a 4:1 molar ratio of acetonitrile to the ester, helps to suppress self-condensation side reactions.
The following table presents data from specific synthetic examples, highlighting the effect of different reactant ratios and addition methods.
| Acetonitrile (mol) | Alkali Metal Alkoxide (mol) | Acetic Acid Ester (mol) | Addition Strategy | Yield (% of theory) | Purity (%) |
| 12 | 3 (Sodium Methoxide) | 4 (Ethyl Acetate) | Metered over 4 hours | >70 | >98 |
| 24 | 2 (Sodium Methoxide) | 3 (Ethyl Acetate) | All reactants combined initially | >83 | >88 |
| 12.2 | 2.5 (Sodium Methylate) | 2.5 (Methyl Acetate) | Metered over 4 hours | >70 | >98 |
In the context of this synthesis, the alkali metal alkoxide (e.g., sodium methoxide, sodium ethoxide) acts as the essential condensation agent or strong base, rather than a catalyst in the classical sense. google.com The choice of alkoxide is important for optimizing the reaction. To prevent side reactions such as transesterification, it is advantageous to use an alkali metal alkoxide where the alcohol moiety is identical to that of the acetic acid ester. google.com For example, when using ethyl acetate as the ester, sodium ethoxide is the preferred base. If there is a mismatch, such as using sodium methoxide with ethyl acetate, transesterification can occur, producing methyl acetate and sodium ethoxide as byproducts.
The concentration of the alkoxide must be carefully controlled. It is typically used in a stoichiometric amount relative to the limiting reactant (the acetic acid ester) to drive the condensation to completion.
Large-Scale Synthesis Considerations and Process Engineering
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process engineering principles, including reactor design and the choice between batch and continuous production methods. The fact that the process does not require the removal of the alcohol byproduct via distillation is a significant advantage for large-scale operations, simplifying the engineering requirements. google.comgoogle.com
Stirred Autoclave/Stirring Vessel: This is a common type of batch reactor where the reactants are combined and the reaction proceeds under controlled temperature and pressure. google.com An example involves charging the autoclave with acetonitrile and sodium methoxide, heating the suspension, and then metering in ethyl acetate. google.com
Circulation Reactor: This design enhances mixing efficiency and heat transfer, which is particularly important for managing the exothermic nature of the condensation reaction and preventing localized hotspots. google.com Improved heat management leads to better temperature control and can reduce the formation of degradation products.
Both continuous flow and batch production methodologies are suitable for manufacturing this compound. google.com The choice between them depends on factors like production volume, operational flexibility, and cost-effectiveness.
Batch Production:
Process: All reactants are loaded into a reactor (like a stirred autoclave), the reaction is carried out for a set duration, and then the product is discharged. google.com
Advantages: Batch processing offers flexibility, making it well-suited for producing multiple products in the same equipment or for campaigns where production is not constant. The equipment is generally less complex and easier to maintain than continuous systems. katanamrp.com
Disadvantages: This method can have significant downtime between batches for cleaning and preparation. labmanager.com For exothermic reactions, managing heat transfer can be challenging in large vessels due to a lower surface-area-to-volume ratio, potentially leading to temperature gradients and reduced product quality. kilolabs.com
Continuous Flow Production:
Process: Reactants are continuously fed into a reactor system (such as a circulation reactor or a cascade of vessels), and the product is continuously withdrawn. katanamrp.comkilolabs.com
Advantages: Continuous flow offers superior control over reaction parameters like temperature and mixing, leading to more consistent product quality. labmanager.com The enhanced surface-area-to-volume ratio in flow reactors allows for much more efficient heat transfer, improving safety and minimizing byproduct formation. kilolabs.com These systems often have a smaller footprint and can achieve higher productivity due to the elimination of downtime between batches. labmanager.comkilolabs.com
Disadvantages: The initial setup for a continuous process is typically more complex and requires a higher capital investment. katanamrp.comkilolabs.com This methodology is best suited for dedicated, large-scale production of a single product where the process runs for extended periods. katanamrp.com
Analytical Methodologies for Purity and Structural Confirmation Post-Synthesis
Following the synthesis of this compound, a comprehensive analytical approach is essential to confirm the molecular structure of the product and to assess its purity. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Characterization of Synthetic Products
Spectroscopic methods are indispensable for the structural elucidation of this compound, which exists as a resonance-stabilized enolate.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show a strong absorption band for the cyano group (C≡N) stretch around 2200 cm⁻¹. Due to the delocalized nature of the enolate, the carbonyl (C=O) absorption is expected to be at a lower frequency than a typical ketone, likely in the region of 1585-1655 cm⁻¹. The absence of a strong, sharp carbonyl peak around 1715 cm⁻¹ and the presence of these characteristic bands provide evidence for the formation of the sodium enolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure.
¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl protons and the vinyl proton in the enolate structure. The chemical shifts of these protons are influenced by the delocalized negative charge.
¹³C NMR: The carbon NMR spectrum is particularly informative. A key indicator of the formation of the desired product is the presence of a signal for the ketone carbonyl carbon at approximately 210 ppm. The spectrum would also show signals for the methyl carbon, the methine carbon, and the nitrile carbon.
UV-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the cyanoacetone enolate gives rise to characteristic absorptions in the UV-Vis region. The UV-Vis spectrum of cyanoacetone sodium enolate in dichloromethane (B109758) (CH₂Cl₂) has been reported to show an absorption maximum (λmax) at 240 nm (ε = 24,750) with a shoulder at 255 nm (ε = 19,600). e3s-conferences.org
Mass Spectrometry (MS): While mass spectrometry is typically used for determining the molecular weight of neutral compounds, techniques like electrospray ionization (ESI) can be used to analyze the ionic cyanoacetone enolate. This would help in confirming the mass of the anionic part of the salt.
The following table summarizes the expected spectroscopic data for the characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Functional Group / Nucleus | Expected Chemical Shift / Absorption Range | Reference |
|---|---|---|---|
| IR Spectroscopy | Cyano (C≡N) | ~2200 cm⁻¹ | |
| IR Spectroscopy | Enolate (C=C-O⁻) | 1585-1655 cm⁻¹ | sigmaaldrich.com |
| ¹³C NMR | Ketone Carbonyl (C=O) | ~210 ppm |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are vital for determining the purity of the synthesized this compound and for identifying any byproducts or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A patent for the synthesis of this compound reported a purity of over 98% as determined by "HLPC" (High-Performance Liquid Chromatography). researchgate.net While specific method details are often proprietary, a typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, possibly with a buffer to control the pH. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs, such as its λmax around 240 nm. e3s-conferences.org HPLC coupled with mass spectrometry (HPLC-MS) can be particularly powerful, as it not only separates the components of a mixture but also provides mass information for each component, aiding in the identification of impurities.
Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, although it may involve derivatization or decomposition. One reported method involves the decarboxylation of the sodium salt in the hot injector of the gas chromatograph to form acetonitrile, which is then detected. This provides an indirect way to quantify the amount of the salt.
Column Chromatography: For purification on a preparative scale, column chromatography can be utilized. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system would depend on the polarity of the impurities to be removed.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product and any impurities. The spots on the TLC plate can be visualized under UV light, as the compound is UV-active.
The following table provides a general overview of the chromatographic methods used for the analysis of this compound.
Table 3: Chromatographic Methods for Purity Assessment of this compound
| Technique | Principle | Application | Typical Conditions | Reference |
|---|---|---|---|---|
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Purity determination, quantification of impurities. | Reversed-phase C18 column, water/acetonitrile mobile phase, UV detection. | researchgate.net |
| GC | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Indirect quantification via decomposition to acetonitrile. | - | |
| Column Chromatography | Preparative separation based on differential adsorption of components. | Purification of the synthesized product. | Silica gel or alumina (B75360) stationary phase, various solvent systems. |
Fundamental Reaction Mechanisms of this compound
The reactivity of this compound is primarily dictated by the interplay of its functional groups: the nitrile and the ketone moieties. evitachem.com The presence of the sodium counterion also plays a crucial role in the salt's chemical behavior.
Nucleophilic Characteristics of the Nitrile Moiety
The nitrile group (-C≡N) in this compound exhibits nucleophilic properties. The carbon atom of the nitrile group is electrophilic due to resonance, which allows it to accept a nucleophile. libretexts.org This characteristic enables the nitrile group to participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. evitachem.com Nitrile-stabilized anions are recognized as particularly potent nucleophiles among various stabilized carbanions, making them highly useful in organic synthesis. thieme-connect.de
Nucleophilic Addition Reactions of the Ketone Moiety
The ketone group (-C=O) in this compound readily undergoes nucleophilic addition reactions. This process is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. In the context of this compound, the ketone functionality can react with various nucleophiles, including those from other molecules, to form larger and more complex structures. evitachem.com These reactions are pivotal in the synthesis of β-keto nitriles and other significant organic molecules. evitachem.com
Role of the Sodium Counterion in Intermediate Stabilization
The sodium counterion (Na+) is integral to the reactivity of this compound by stabilizing the negative charge on the intermediate species formed during reactions. In many reactions involving this salt, a carbanion is generated as a reactive intermediate. The positively charged sodium ion electrostatically interacts with the negatively charged carbanion, stabilizing it and thereby facilitating the progress of the reaction. This stabilization is a key factor in the successful application of this compound in various synthetic procedures.
Base-Catalyzed Transformations
This compound is frequently employed in base-catalyzed reactions, most notably the Knoevenagel condensation.
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an active hydrogen compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com This reaction is a cornerstone for carbon-carbon bond formation in organic synthesis. dcu.ie The active methylene group in cyanoacetone, situated between the ketone and nitrile groups, makes it an ideal substrate for this transformation.
In a Knoevenagel condensation, this compound reacts with aldehydes and ketones to yield α,β-unsaturated carbonyl compounds after a dehydration step. sigmaaldrich.com The reaction is typically catalyzed by a base, which deprotonates the active methylene group of cyanoacetone to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. dcu.ie The resulting intermediate subsequently undergoes dehydration to form the final unsaturated product.
The reactivity in these condensations can be influenced by the nature of the aldehyde or ketone, as well as the reaction conditions. For instance, aromatic aldehydes bearing various substituents have been shown to react efficiently with compounds similar to cyanoacetone in the presence of a suitable catalyst system. nih.gov
Below is a table summarizing the yields of Knoevenagel condensation products with different aldehydes using a related active methylene compound, ethyl cyanoacetate, which illustrates the general reactivity trends.
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 97 |
| Nitrobenzaldehyde | 94 |
| Bromobenzaldehyde | 96 |
| Chlorobenzaldehyde | 93 |
| Methoxybenzaldehyde | 95 |
| Data derived from studies on ethyl cyanoacetate condensation reactions, indicative of reactivity patterns applicable to similar active methylene compounds. dut.ac.za |
Claisen Condensation Reactions
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base. wikipedia.org this compound can participate in mixed Claisen-type condensations, where it acts as the nucleophilic enolate component, attacking an ester such as ethyl acetate.
The mechanism proceeds as follows:
Nucleophilic Attack: The pre-formed cyanoacetone sodium enolate attacks the electrophilic carbonyl carbon of the ester molecule. libretexts.org
Tetrahedral Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxy group (e.g., ethoxide from ethyl acetate) as a leaving group. libretexts.orglibretexts.org
This reaction results in the formation of a β-dicarbonyl compound, specifically a 2-cyano-1,3-diketone. The use of a stoichiometric amount of base is crucial, as the final product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward. wikipedia.org
Cyclocondensation Reactions in Heterocycle Formation
This compound is a valuable building block for the synthesis of various heterocyclic compounds. The reaction mechanism typically involves an initial nucleophilic addition or substitution by the enolate, followed by an intramolecular cyclization.
Formation of 2-Aminofurans: The condensation of the sodium enolate of cyanoacetone with α-chloro ketones that also contain an electron-withdrawing group (like nitrile, ester, or ketone) can lead to the formation of substituted 2-aminofurans. acs.org The proposed mechanism involves:
Initial nucleophilic attack by the cyanoacetone enolate on the carbon bearing the chlorine atom.
An intramolecular cyclization where the enolate oxygen attacks the nitrile carbon.
Tautomerization to yield the stable 2-aminofuran ring system.
Formation of Pyrazoles and Pyridines: Cyclocondensation reactions with reagents like hydrazines or compounds with activated methylene groups can lead to five- and six-membered heterocycles. For instance, reactions with hydrazine (B178648) derivatives can yield substituted 5-aminopyrazoles. beilstein-journals.org The mechanism involves the initial reaction of the hydrazine with the ketone carbonyl of cyanoacetone, followed by cyclization involving the nitrile group. Similarly, reactions designed to form pyridines proceed through intermediates that cyclize via nucleophilic attack involving the enolate and nitrile functionalities. researchgate.netipb.pt
Radical Reaction Pathways
While ionic pathways are common, the enolate of cyanoacetone can also participate in reactions proceeding through radical intermediates, particularly via single-electron transfer (SET) mechanisms. Research in this area has often utilized the sodium salt of ethyl α-cyanoacetate, a close structural and electronic analogue of this compound, providing significant insight into these pathways. ucl.ac.ukacs.orgosti.govacs.org
Electron Transfer Mechanisms in Reactions Involving this compound
The cornerstone of the nonchain radical pathway is the initial single-electron transfer (SET) event. researchgate.net This process transforms the reactants into highly reactive radical intermediates. researchgate.net
Formation of the Electron Donor-Acceptor (EDA) Complex: The reaction is initiated by the formation of an EDA complex between the electron-rich enolate and the electron-deficient aromatic substrate (e.g., a nitroaromatic compound). ucl.ac.uk The formation of these complexes can sometimes be observed spectroscopically.
The Single-Electron Transfer (SET) Step: Within the EDA complex, an electron is transferred from the enolate to the aromatic substrate. This generates a radical anion of the substrate and a radical of the nucleophile.
Enolate⁻ + ArX → [Enolate⁻---ArX] → [Enolate• ArX•⁻]
Kinetic studies on the analogous reaction with the ethyl α-cyanoacetate carbanion have allowed for the determination of activation energies for both the SET step and the subsequent dissociation of the radical anion, providing strong support for this mechanistic model. acs.org This electron transfer is the rate-limiting step that gates entry into the radical pathway, leading to the final C-C bond formation.
Acetylation Reactions Involving this compound
The acetylation of the cyanoacetone enolate is an example of its reaction with an acyl electrophile. The enolate's ambident nature means it can react on either the carbon or the oxygen atom. Direct acetylation with reagents like acetyl chloride can be non-selective, leading to a mixture of the C-acylated product (a β-diketone) and the O-acylated product (an enol acetate). beilstein-journals.orgnih.gov
To achieve selective C-acetylation, specific reagents and conditions are often employed. For example, Mander's reagent (ethyl cyanoformate) is a known C-acylating agent for enolates. In some synthetic procedures, this compound is reacted with acetic anhydride, which can serve as the acetylating agent, often as part of a cyclization or condensation sequence. wikipedia.orgnih.gov
For instance, in the synthesis of certain heterocyclic compounds, the cyanoacetone enolate is generated and then trapped in situ with an acetylating agent, leading to a more complex intermediate that then undergoes further transformation. The trapping of a zinc enolate with ethyl cyanoacetate highlights a strategy to control the acylation process. nih.gov The choice of solvent, counter-ion (e.g., Na⁺, Li⁺, Zn²⁺), and the acetylating agent itself are all critical factors in directing the regioselectivity of the acetylation reaction. beilstein-journals.org
Hydrolytic and Decarboxylation Pathways of this compound Derivatives
The primary product of C-acetylation, 2-acetyl-3-oxobutanenitrile (B14739630), is a β-dicarbonyl compound that can undergo further transformations, most notably hydrolysis and decarboxylation.
The hydrolysis of the nitrile group in 2-acetyl-3-oxobutanenitrile under acidic or basic conditions would initially yield a β-keto amide, which can be further hydrolyzed to a β-keto carboxylic acid. jove.com The ester derivatives, if formed through O-acetylation and subsequent reactions, would also hydrolyze back to the corresponding β-keto acid.
Upon heating, β-keto acids readily undergo decarboxylation, where they lose a molecule of carbon dioxide. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone. chemistrysteps.comnih.gov
Reaction Pathway:
Hydrolysis: 2-Acetyl-3-oxobutanenitrile is hydrolyzed to 2-acetyl-3-oxobutanoic acid.
Decarboxylation: The resulting β-keto acid loses CO₂ upon heating to yield 2,4-pentanedione (acetylacetone).
This hydrolytic decarboxylation is a common feature in the chemistry of β-keto esters and nitriles and is a key step in synthetic sequences like the acetoacetic ester synthesis. chemistrysteps.compearson.com The instability of β-keto acids often means that decarboxylation occurs spontaneously upon their formation during the hydrolysis step, especially if the reaction is heated. rsc.org
Utilization in the Synthesis of Advanced Organic Compounds
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of advanced organic compounds. It serves as a trifunctional reagent, enabling the introduction of a cyanomethylcarbonyl moiety into a target molecule.
One of the primary applications of this compound is in the synthesis of β-ketonitriles. These compounds are valuable intermediates in their own right, finding use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The preparation of β-ketonitriles can be achieved through the condensation of a nitrile with a carboxylic acid ester google.com. In the case of cyanoacetone, its sodium salt represents a pre-activated form, ready to react with various electrophiles.
The enolate form of this compound is a potent nucleophile. It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to yield more complex β-ketonitriles and other polyfunctionalized species. For instance, the reaction with an alkyl halide would introduce an alkyl group at the α-carbon, leading to a substituted β-ketonitrile.
| Reactant | Electrophile | Product Class |
| This compound | Alkyl Halide | Substituted β-Ketonitrile |
| This compound | Acyl Chloride | 1,3-Diketone-nitrile |
| This compound | Aldehyde/Ketone | β-Hydroxy-γ-ketonitrile |
The reactivity of the active methylene group in compounds like ethyl cyanoacetate, a related structure, has been extensively utilized in the synthesis of various heterocyclic compounds such as pyridines, pyrazoles, and pyrimidines sciforum.netresearchgate.net. Similarly, this compound can be expected to participate in condensation reactions with bifunctional reagents to construct a wide array of heterocyclic systems.
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis nih.govnih.gov. This compound is an excellent reagent for forging new C-C bonds. As a carbanion equivalent, it readily participates in nucleophilic substitution and addition reactions thesciencehive.co.uk.
Carbon-Carbon Bond Formation:
Alkylation: Reaction with alkyl halides to form a new C-C bond at the α-position.
Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group.
Aldol-type reactions: Condensation with aldehydes and ketones to form β-hydroxy-γ-ketonitriles.
Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds alevelchemistry.co.uk.
These reactions are pivotal in extending carbon chains and building molecular complexity. The resulting products, with their multiple functional groups, can be further elaborated into more complex molecular architectures.
Carbon-Heteroatom Bond Formation:
While less common, the enolate oxygen of this compound can also act as a nucleophile, leading to the formation of C-O bonds under specific conditions. For instance, reaction with silyl halides could yield silyl enol ethers. The formation of other carbon-heteroatom bonds, such as C-N, C-S, and C-P, can also be envisaged through reactions with appropriate electrophiles mdpi.com.
| Bond Type | Reaction Class | Electrophile Example |
| C-C | Alkylation | Methyl Iodide |
| C-C | Acylation | Acetyl Chloride |
| C-C | Aldol Addition | Benzaldehyde |
| C-O | O-Silylation | Trimethylsilyl Chloride |
Role in Pharmaceutical and Agrochemical Intermediates
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals google.com. Its ability to introduce a cyanomethylcarbonyl unit is particularly valuable in the construction of a wide range of biologically active molecules.
Alkali metal salts of cyanoacetone are useful as synthetic building blocks for the preparation of pharmacologically active substances google.com. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The nitrile group in intermediates derived from this compound can be hydrolyzed to a carboxylic acid. While direct evidence for the use of this compound in the commercial synthesis of drugs like ibuprofen is not prevalent in publicly available literature, the synthesis of ibuprofen often involves the use of a cyanide source to introduce the nitrile group, which is then hydrolyzed to the corresponding carboxylic acid chemicalbook.comgoogle.comresearchgate.netcentral.edu.
The general synthetic strategy for many profen-class NSAIDs involves the creation of a propionic acid side chain on an aromatic core. A plausible, though not commercially documented, synthetic route could involve the reaction of a suitable electrophile (e.g., an activated aromatic derivative) with this compound, followed by further transformations to yield the final drug molecule. The versatility of this compound makes it a potential precursor for a range of analgesic and anti-inflammatory agents nih.govajchem-b.comscielo.org.mxscielo.org.mx.
In organic synthesis, a "synthetic equivalent" is a reagent that carries out the function of another reagent which cannot be used directly due to its instability or reactivity. This compound can be considered a synthetic equivalent of the cyanomethyl ketone anion. This nucleophile is a valuable building block for introducing a three-carbon unit into a molecule.
While there is more literature on the use of nitroacetonitrile as a cyano(nitro)methylating agent, the concept of using a stabilized carbanion for such transformations is well-established. This compound, with its nucleophilic carbon, can be employed in reactions where the direct use of a more reactive or unstable cyanomethyl carbanion is not feasible.
Application in Dyes and Pigments Synthesis
The chemical industry utilizes this compound in the production of dyes and pigments. Its role in this context is primarily as a coupling component in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore unb.capsiberg.comnih.gov.
The synthesis of an azo dye typically involves two steps:
Diazotization: An aromatic primary amine is treated with a nitrous acid source (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
Azo coupling: The diazonium salt, which is an electrophile, is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline wpmucdn.com.
This compound, in its enolate form, is an electron-rich species and can act as a coupling component. The reaction of a diazonium salt with this compound would lead to the formation of an azo dye containing a cyanomethylcarbonyl moiety. This group can influence the color of the dye and its properties, such as its affinity for different fibers.
The general reaction is as follows:
Ar-N₂⁺ + [Na]⁺[CH₃COCHCN]⁻ → Ar-N=N-CH(CN)COCH₃ + [Na]⁺
The resulting azo dye can be further modified to fine-tune its color and fastness properties. The presence of the nitrile and ketone groups offers sites for further chemical reactions, allowing for the creation of a diverse range of dyes and pigments.
Theoretical and Computational Studies of Cyanoacetone Sodium Salt
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the molecular orbitals and charge characteristics that govern the chemical nature of the cyanoacetone anion. mdpi.comrsc.org These studies help rationalize its stability and predict its reactive sites.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that many reaction characteristics can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the orbital where the most loosely held electrons reside, is critical for understanding a molecule's role as a nucleophile, while the LUMO, the lowest-energy orbital capable of accepting electrons, dictates its electrophilicity. youtube.comyoutube.com
For the cyanoacetone anion, which is an enolate, the HOMO is of particular interest as it governs the ion's nucleophilic behavior. The negative charge in this anion is delocalized across the oxygen, the α-carbon, and the cyano group. libretexts.org Computational analysis reveals that the HOMO has significant electron density on both the oxygen and the α-carbon. The relative magnitude of the orbital coefficients at these two positions is crucial for predicting whether a reaction will occur at the oxygen (O-attack) or the carbon (C-attack). While the total negative charge is greater on the more electronegative oxygen atom, the HOMO often has a larger coefficient on the α-carbon, making it the preferred site for reaction with many electrophiles, particularly under thermodynamic control. libretexts.org
| Atomic Center | Relative Contribution to HOMO (%) | Relative Contribution to LUMO (%) | Predicted Role in Reactivity |
|---|---|---|---|
| α-Carbon (CH) | ~55% | ~20% | Primary nucleophilic site (C-attack) |
| Oxygen (O) | ~35% | ~15% | Secondary nucleophilic site (O-attack) |
| Nitrile Group (CN) | ~10% | ~65% | Influences overall electronic structure and electrophilic character |
Note: The values in the table are illustrative, based on typical computational results for similar enolate systems, and represent the general distribution of the frontier orbitals.
The stability of the cyanoacetone anion is a direct consequence of charge delocalization through resonance. The negative charge is not confined to a single atom but is spread across the O-C-C-N framework. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to quantify the partial charge on each atom. scispace.com
The presence of the sodium counterion (Na+) introduces further complexity. In solution, the anion can exist as a free ion, a solvent-separated ion pair, or a contact ion pair. The degree of ion pairing can significantly influence the stability and reactivity of the anion by altering the charge distribution. osti.gov Stronger ion pairing can decrease the nucleophilicity of the anion by partially neutralizing the negative charge.
| Atom | Calculated Partial Charge (a.u.) | Implication for Stability |
|---|---|---|
| Oxygen | -0.75 | Major site of negative charge, contributing to electrostatic interactions. |
| Carbonyl Carbon | +0.60 | Electron-deficient center due to bonding with oxygen. |
| α-Carbon | -0.55 | Significant negative charge, indicating high nucleophilicity. |
| Nitrile Carbon | +0.15 | Electron-withdrawing nature contributes to delocalization. |
| Nitrogen | -0.45 | Participates in resonance stabilization. |
Note: These values are representative and may vary depending on the level of theory and computational method employed.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. mit.edu By calculating the energies of reactants, products, and intermediate structures, chemists can construct a detailed picture of the reaction pathway.
A chemical reaction proceeds from reactants to products via a high-energy, transient structure known as the transition state (or activated complex). libretexts.org This structure represents the energy maximum along the reaction coordinate and is a critical factor in determining the reaction rate. ucsb.eduwikipedia.org Computational chemists locate transition states on the potential energy surface by identifying them as first-order saddle points—structures that are energy minima in all directions except one, which corresponds to the reaction coordinate. ucsb.edu A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency. ucsb.edu
For a key synthetic reaction involving cyanoacetone sodium salt, such as the SN2 alkylation of the α-carbon with an alkyl halide (e.g., methyl iodide), computational modeling can characterize the geometry of the transition state. In this state, the bond between the α-carbon and the methyl group is partially formed, while the bond between the methyl group's carbon and the iodine atom is partially broken.
| Parameter | Reactants (Anion + CH₃I) | Transition State | Products |
|---|---|---|---|
| Cα···C(H₃) distance (Å) | > 3.5 | ~2.2 | ~1.54 |
| C(H₃)···I distance (Å) | ~2.14 | ~2.4 | > 4.0 |
| Cα-C(H₃)-I angle (°) | - | ~178° | - |
By calculating the energies of the reactants, transition state, and products, a complete energy profile can be mapped for reactions involving this compound. This allows for a comparison of different potential pathways. For instance, the energy barriers for C-alkylation versus O-alkylation can be computed to predict the likely outcome of the reaction under different conditions (kinetic vs. thermodynamic control).
| Species | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Reactants | 0 | Cyanoacetone anion + Alkyl Halide |
| Transition State | +85 | Activation Energy (Eₐ) |
| Products | -40 | Reaction Energy (ΔE) |
Note: The energy values are illustrative for a typical exothermic SN2 reaction.
Ligand Design and Catalyst Interactions
The cyanoacetone anion possesses multiple coordination sites—the enolate oxygen, the α-carbon, and the nitrile nitrogen—making it a potentially versatile ligand for metal catalysts. Its ability to act as a bidentate (e.g., O and N coordination) or ambidentate (coordination through different atoms) ligand can be exploited in the design of novel catalytic systems.
Computational modeling serves as a powerful tool in this area of "in silico" ligand design. srce.hr By using methods like Density Functional Theory (DFT), researchers can model the interaction between the cyanoacetone anion and various metal centers. These models can predict:
Binding Modes: The preferred coordination geometry of the ligand to the metal.
Binding Energies: The strength of the metal-ligand interaction, which is crucial for catalyst stability.
Electronic Effects: How coordination to the metal alters the charge distribution and reactivity of the cyanoacetone moiety itself.
This computational pre-screening allows for the rational design of catalysts for specific applications, such as asymmetric synthesis, where controlling the spatial arrangement of reactants around a chiral metal center is paramount. By modifying the electronic and steric properties of ancillary ligands on the metal, the interaction with the cyanoacetone anion can be fine-tuned to favor the formation of a desired product, potentially leading to higher yields and stereoselectivity. While specific computational studies on this compound as a designed ligand are not prevalent, the principles of computational catalyst design are directly applicable and represent a promising avenue for future research.
Computational Assessment of Interactions with Catalytic Species
Currently, there is a notable absence of specific computational studies in the peer-reviewed scientific literature that focus on the interactions of this compound with catalytic species. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and catalyst-substrate interactions, published research has yet to specifically address the case of this compound.
In a broader context, computational studies on related enolates and organocatalytic systems provide a foundational understanding of the types of interactions that could be anticipated. These studies often reveal that stereoselectivity and catalytic efficiency are governed by a combination of steric hindrance, electronic effects, and non-covalent interactions (such as hydrogen bonding) between the catalyst and the substrate. For instance, theoretical models have been instrumental in elucidating the role of catalyst geometry and the formation of specific catalyst-reactant complexes in determining the outcome of a reaction. However, without direct computational analysis of the this compound system, any discussion of its specific interactions with catalysts remains speculative.
Prediction of Catalytic Activity in Organocatalytic Systems
General computational approaches in organocatalysis have successfully predicted the efficiency and selectivity of various catalysts for a range of reactions. These predictive models often rely on correlating calculated molecular properties (descriptors) with experimentally observed reactivity. While these methodologies could theoretically be applied to this compound, the necessary foundational research and specific computational investigations have not been reported in the scientific literature. Therefore, no data tables or detailed research findings on the predicted catalytic activity of this specific compound can be provided at this time.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Catalysts and Methodologies
The development of novel catalysts and synthetic methodologies is crucial for unlocking the full potential of cyanoacetone sodium salt, aiming for reactions that are more efficient, selective, and environmentally benign. Research in this area is moving beyond traditional base-catalyzed reactions to explore more advanced catalytic systems.
Key Research Thrusts:
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported ammonium (B1175870) salts or heteropoly acids, is a promising avenue. mdpi.comresearchgate.net These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced waste generation. Investigating their efficacy in reactions involving this compound could lead to greener and more cost-effective synthetic processes.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in modern synthesis. mdpi.com Designing chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, could enable enantioselective additions of this compound to various electrophiles. This approach avoids the use of metal catalysts, which can be toxic and expensive.
Photoredox and Electrochemical Catalysis: These modern synthetic techniques allow for unique bond formations under mild conditions. Exploring the reactivity of this compound under photoredox or electrochemical conditions could open up new reaction pathways that are not accessible through traditional thermal methods.
Recent studies on related cyano-substituted compounds have highlighted the potential of novel catalytic systems. For instance, new cobalt and zinc phthalocyanine (B1677752) complexes have demonstrated high catalytic activity in the conversion of other organic molecules. mdpi.com Adapting such complex catalysts for reactions with this compound could lead to highly selective transformations.
Development of Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. uwindsor.ca Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, is a key area of development for reagents like this compound. york.ac.uk
Future research will likely focus on developing catalytic asymmetric methods to introduce chirality using this compound as a prochiral nucleophile.
Potential Strategies:
| Catalytic Strategy | Description | Potential Outcome with this compound |
| Chiral Phase-Transfer Catalysis | Utilizes chiral quaternary ammonium or phosphonium (B103445) salts to create a chiral environment for the reaction between the water-soluble enolate of cyanoacetone and an organic-soluble electrophile. | Enantioselective alkylation or aldol (B89426) reactions, producing chiral ketones with a nitrile functional group. |
| Chiral Metal Catalysis | Employs complexes of transition metals with chiral ligands to catalyze additions. Metals like palladium, rhodium, or copper can coordinate with the substrate and direct the attack of the nucleophile. | Asymmetric allylic alkylations or Michael additions to generate products with high enantiomeric excess. |
| Chiral Halonium Salt Catalysis | Recent advancements have shown that chiral halonium salts can act as powerful halogen-bonding donors to catalyze asymmetric reactions, such as the Mannich reaction of cyanoesters. beilstein-journals.orgnih.gov | Development of analogous Mannich or related reactions to produce chiral β-amino-β-cyanoketones, which are valuable synthetic intermediates. |
The successful application of these strategies would transform this compound from a simple achiral building block into a tool for constructing complex, stereodefined molecules. beilstein-journals.org
Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis with significant advantages over traditional batch processing. vapourtec.com This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. nih.govnih.gov
The integration of this compound chemistry into continuous flow systems is a promising area for future development. Given the often exothermic and rapid nature of reactions involving this highly reactive enolate, flow chemistry offers enhanced safety and control.
Advantages of Flow Chemistry for this compound Reactions:
| Feature | Benefit in Flow System |
| Superior Heat Transfer | The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of heat, preventing thermal runaways and improving product selectivity. vapourtec.com |
| Enhanced Safety | Hazardous or unstable intermediates are generated and consumed in situ within a small reactor volume, minimizing the risks associated with their accumulation in large-scale batch reactors. thieme-connect.de |
| Precise Control | Reaction time is determined by the reactor volume and flow rate, allowing for fine-tuning to maximize yield and minimize byproduct formation. Stoichiometry is controlled by the relative flow rates of reactant streams. vapourtec.com |
| Scalability and Automation | Scaling up production is achieved by running the system for a longer duration rather than using larger reactors. vapourtec.com The process can be automated for continuous manufacturing. ijirset.com |
Adapting syntheses, such as the Knoevenagel condensation or the Guareschi-Thorpe reaction using this compound, to flow conditions could lead to safer, more efficient, and scalable industrial production of pharmaceuticals and other fine chemicals.
Design of Next-Generation Molecular Scaffolds Utilizing this compound
Molecular scaffolds form the core structure of molecules in drug discovery and materials science, providing a framework upon which various functional groups can be arranged. mdpi.comnih.gov The multifunctional nature of this compound makes it an ideal starting material for the synthesis of diverse and novel molecular scaffolds.
The reactivity of its three key functional groups (enolate, ketone, nitrile) can be strategically exploited to construct a variety of complex ring systems.
Examples of Potential Scaffolds from this compound:
Pyridones and Pyrimidones: The active methylene (B1212753) group and the nitrile can participate in condensation reactions with 1,3-dielectrophiles or amidines to form highly functionalized six-membered heterocyclic scaffolds.
Pyrroles and Pyrazoles: Reactions with α-haloketones (Hantzsch synthesis variant) or hydrazines can lead to the formation of five-membered nitrogen-containing heterocycles, which are common motifs in biologically active compounds.
Multifunctional Acyclic Scaffolds: Stepwise, selective reactions at the different functional groups can be used to build complex linear molecules with multiple points for further derivatization, creating libraries of compounds for screening. mdpi.com
Future research will focus on using this compound in multicomponent reactions and domino reaction sequences to build molecular complexity rapidly. The goal is to design and synthesize unique scaffolds with precise three-dimensional arrangements of functional groups, which can then be used to develop new therapeutic agents or functional materials. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing cyanoacetone sodium salt in laboratory settings?
- Methodological Answer : this compound is typically synthesized via acid-base neutralization. A common approach involves reacting cyanoacetic acid with sodium hydroxide (NaOH) in an anhydrous ethanol solvent under controlled pH (8–9). The reaction mixture is stirred at 25–30°C for 2–4 hours, followed by solvent evaporation under reduced pressure. The crude product is recrystallized from ethanol/water (1:1 v/v) to enhance purity . Confirmatory tests for sodium ions (e.g., flame test for yellow emission) and cyanoacetate anions (e.g., IR spectroscopy for C≡N stretching at ~2200 cm⁻¹) should be performed .
Q. How should researchers handle this compound to ensure laboratory safety?
- Methodological Answer : Adopt strict safety protocols:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in airtight containers away from moisture and oxidizing agents. Label containers with hazard symbols (e.g., irritant) .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer : this compound is hygroscopic and highly soluble in polar solvents (water, methanol, ethanol) but insoluble in nonpolar solvents (hexane, diethyl ether). Prior to synthesis, conduct solubility tests in target solvents at 25°C. For example, dissolve 0.1 g in 10 mL water; rapid dissolution confirms high solubility. Solubility data inform solvent selection for recrystallization or reaction media .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : ¹³C NMR should show peaks at δ ~25 ppm (acetone methyl group) and δ ~110 ppm (cyano carbon).
- Elemental Analysis : Compare experimental C, H, N, and Na percentages with theoretical values (C₃H₄NNaO).
- Mass Spectrometry : ESI-MS in negative mode should exhibit a [M–Na]⁻ ion at m/z 97. Discrepancies may arise from impurities (e.g., unreacted starting material); repeat purification or use gradient HPLC .
Q. What experimental design strategies optimize the yield of this compound in mechanochemical synthesis?
- Methodological Answer : Apply factorial design to evaluate critical parameters:
- Factors : Milling time (10–30 min), ball-to-powder ratio (5:1–20:1), and stoichiometry (NaOH:cyanoacetic acid, 1:1–1.2:1).
- Response Variables : Yield (%) and purity (HPLC area %).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, a 2³ factorial design revealed that excess NaOH (1.1:1) and milling time >20 min maximize yield (>85%) while minimizing byproducts .
Q. How do researchers validate the purity of this compound for kinetic studies?
- Methodological Answer : Implement a multi-tiered analytical workflow:
Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, 1 mL/min). Purity >98% is required for reliable kinetic data.
Thermal Analysis : TGA should show a single decomposition event at 220–250°C, indicating absence of hydrates or solvates.
Ion Chromatography : Quantify residual chloride ions (from synthesis) to ensure <0.1% contamination .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing discrepancies in salt content measurements (e.g., sodium vs. chloride analysis)?
- Methodological Answer : Use paired t-tests to compare sodium (flame photometry) and chloride (ion-selective electrode) data. For this compound, the molar ratio of Na⁺:C₃H₄NO⁻ should be 1:1. Significant deviations (p<0.05) suggest contamination (e.g., NaCl). Correct by recalculating based on ion-specific calibration curves .
Q. How can researchers design a robust protocol for detecting this compound degradation products?
- Methodological Answer : Accelerate degradation under stress conditions (40°C/75% RH for 4 weeks) and analyze via:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
